DB1113

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C59H68F3N13O6S |

|---|---|

Molekulargewicht |

1144.3 g/mol |

IUPAC-Name |

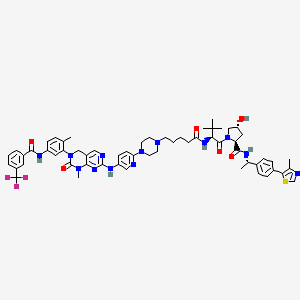

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-[5-[[1-methyl-3-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]pyridin-2-yl]piperazin-1-yl]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H68F3N13O6S/c1-35-14-19-43(67-53(78)40-11-10-12-42(27-40)59(60,61)62)28-46(35)75-32-41-30-64-56(70-52(41)71(7)57(75)81)68-44-20-21-48(63-31-44)73-25-23-72(24-26-73)22-9-8-13-49(77)69-51(58(4,5)6)55(80)74-33-45(76)29-47(74)54(79)66-36(2)38-15-17-39(18-16-38)50-37(3)65-34-82-50/h10-12,14-21,27-28,30-31,34,36,45,47,51,76H,8-9,13,22-26,29,32-33H2,1-7H3,(H,66,79)(H,67,78)(H,69,77)(H,64,68,70)/t36-,45+,47-,51+/m0/s1 |

InChI-Schlüssel |

BTJSSCWASCIGSE-OWEXABFXSA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CCCCC(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CCCCC(=O)NC(C(=O)N7CC(CC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Targeted Degradation of CDK11B by DB1113

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of cellular proteins represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-driving proteins. This technical guide focuses on the core principles and methodologies surrounding the degradation of Cyclin-Dependent Kinase 11B (CDK11B) induced by the bifunctional degrader molecule, DB1113. As a member of the PROteolysis TArgeting Chimera (PROTAC) class of molecules, this compound is designed to hijack the cell's natural protein disposal machinery to selectively eliminate target kinases. CDK11B, a serine/threonine kinase, plays a crucial role in transcription and cell cycle regulation, and its dysregulation is implicated in various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, the cellular functions of CDK11B, detailed experimental protocols for characterizing PROTAC-mediated degradation, and a framework for interpreting the resulting data.

Introduction to this compound and CDK11B

This compound is a heterobifunctional small molecule designed to induce the degradation of a spectrum of kinases by recruiting an E3 ubiquitin ligase to the target protein.[1] Among its targets is Cyclin-Dependent Kinase 11B (CDK11B), a member of the CDK family of protein kinases that are essential for the control of the eukaryotic cell cycle.[2] The gene encoding CDK11B is located on human chromosome 1p36.3 and is involved in critical cellular processes, including transcription and pre-mRNA splicing.[3]

Overexpression and/or hyperactivation of CDKs are common features in many cancer types, making them attractive therapeutic targets.[4] CDK11B, in particular, has been identified as essential for the growth and proliferation of various cancer cells, including those in osteosarcoma, breast cancer, and multiple myeloma.[4] Its role in regulating transcription and cell division underscores its potential as a target for anticancer therapies.

The PROTAC Mechanism of Action: A Closer Look at this compound

PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.

The mechanism of action for a PROTAC like this compound can be broken down into several key steps:

-

Binding to Target and E3 Ligase: this compound possesses two distinct warheads: one that binds to the kinase domain of CDK11B and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

-

Ternary Complex Formation: The simultaneous binding of this compound to both CDK11B and the E3 ligase results in the formation of a transient ternary complex (CDK11B-DB1113-E3 ligase).

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of CDK11B.

-

Proteasomal Degradation: The polyubiquitinated CDK11B is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, this compound is released and can bind to another CDK11B molecule, continuing the degradation cycle.

Caption: General mechanism of this compound-mediated CDK11B degradation.

CDK11B Signaling in Cancer

CDK11B is a key regulator of several cellular processes that are often dysregulated in cancer. Understanding its signaling pathways is crucial for appreciating the therapeutic potential of its targeted degradation.

-

Transcription Regulation: CDK11B is involved in the regulation of transcription by phosphorylating components of the transcription machinery. It has been shown to associate with transcription complexes and influence their activity.[1]

-

Cell Cycle Control: As a cyclin-dependent kinase, CDK11B plays a role in cell cycle progression. Its activity is tightly regulated throughout the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[5]

-

Wnt/β-catenin Signaling: CDK11B has been identified as a negative regulator of the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers.

-

Hedgehog Signaling: CDK11 has also been implicated as a crucial regulator of the Hedgehog signaling pathway, which is involved in embryonic development and can contribute to tumorigenesis when aberrantly activated.

Caption: Simplified overview of CDK11B's role in key signaling pathways.

Quantitative Data on this compound-Mediated CDK11B Degradation

While this compound is known to target CDK11B for degradation, specific quantitative data such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are not publicly available at this time. The following tables illustrate the typical format for presenting such data for a PROTAC molecule.

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| Cancer Cell Line A | CDK11B | Data not available | Data not available |

| Cancer Cell Line B | CDK11B | Data not available | Data not available |

| Cancer Cell Line C | CDK11B | Data not available | Data not available |

Table 2: Selectivity Profile of a Hypothetical PROTAC (Quantitative Proteomics)

| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |

| CDK11B | Data not available | Data not available | Data not available |

| Off-target Kinase X | Data not available | Data not available | Data not available |

| Off-target Kinase Y | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to characterize the degradation of a target protein by a PROTAC such as this compound.

Western Blotting for CDK11B Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of CDK11B in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CDK11B

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-CDK11B antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the CDK11B signal to the loading control.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a global view of the proteins affected by this compound treatment, allowing for an assessment of its selectivity.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer for mass spectrometry

-

Trypsin

-

Tandem Mass Tag (TMT) reagents

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Sample Preparation: Treat cells with this compound at a concentration near its DC50 and a vehicle control. Lyse the cells and digest the proteins into peptides with trypsin.

-

TMT Labeling: Label the peptides from each condition with different TMT isobaric tags.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in each sample. Calculate the fold change in protein abundance between the this compound-treated and vehicle-treated samples. A significant decrease in the abundance of CDK11B would be expected, while minimal changes in other proteins would indicate high selectivity.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay is used to measure the formation of the CDK11B-DB1113-E3 ligase ternary complex.

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc®-CDK11B and HaloTag®-E3 ligase (e.g., CRBN or VHL)

-

Transfection reagent

-

This compound

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Luminometer with 460 nm and >600 nm filters

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NanoLuc®-CDK11B and HaloTag®-E3 ligase expression vectors.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Labeling and Treatment: Add the HaloTag® ligand to label the E3 ligase fusion protein. Then, add a serial dilution of this compound to the cells.

-

Signal Detection: Add the NanoBRET™ substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). An increase in the BRET ratio in the presence of this compound indicates the formation of the ternary complex.

Caption: General experimental workflow for characterizing a PROTAC degrader.

Conclusion and Future Directions

The targeted degradation of CDK11B by the PROTAC molecule this compound represents a promising therapeutic strategy for cancers that are dependent on the activity of this kinase. This technical guide provides a comprehensive overview of the principles and methodologies for researchers in the field of targeted protein degradation. While specific quantitative data for the this compound-CDK11B interaction is not yet in the public domain, the detailed experimental protocols provided herein offer a clear roadmap for the characterization of this and other PROTAC molecules.

Future research should focus on elucidating the precise degradation kinetics and selectivity of this compound for CDK11B in various cancer models. Furthermore, a deeper understanding of the downstream consequences of CDK11B degradation will be critical for identifying patient populations that are most likely to benefit from this therapeutic approach. The continued development and characterization of potent and selective kinase degraders like this compound hold the potential to usher in a new era of precision oncology.

References

In-depth Technical Guide to the Chemical Structure and Properties of DB1113

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1113 is a novel bifunctional compound, identified as a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of a specific array of protein kinases. As detailed in patent WO2022093742A1, where it is referenced as "Example 24," this molecule holds significant potential for research in diseases and disorders mediated by aberrant kinase activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological targets and the experimental protocols relevant to its characterization.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C₅₉H₆₈F₃N₁₃O₆S and a molecular weight of 1144.31 g/mol . Its unique structure is central to its function as a PROTAC, incorporating moieties that facilitate its interaction with both target proteins and the cellular degradation machinery.

Chemical Identity:

-

Compound Name: this compound

-

Patent Reference: Example 24 in WO2022093742A1[1]

-

CAS Number: 2769753-53-7[1]

-

Molecular Formula: C₅₉H₆₈F₃N₁₃O₆S[2]

-

Molecular Weight: 1144.31[2]

Regrettably, a publicly available 2D chemical structure diagram or a canonical SMILES string for this compound has not been identified in the current search. For the precise chemical structure, direct reference to the full text of patent WO2022093742A1 is required.

Mechanism of Action: Targeted Kinase Degradation

This compound functions as a bifunctional compound that induces the degradation of specific protein kinases.[1][3] As a PROTAC, its mechanism of action involves the recruitment of an E3 ubiquitin ligase to the target kinase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome.

The logical workflow of this compound's mechanism of action can be visualized as follows:

Biological Targets

This compound has been demonstrated to induce the degradation of a broad spectrum of kinases. This multi-targeted profile suggests its potential utility in studying complex signaling networks and diseases driven by multiple kinase pathways.

Table 1: Known Kinase Targets of this compound

| Kinase Family | Specific Targets Degraded by this compound |

| Tyrosine Kinases | ABL1, ABL2, CSK, EPHA3, FER, PTK2B, TNK2 |

| CDK Family | CDK4, CDK11B |

| MAPK Family | MAPK7, MAPK8, MAPK9, MAPK14, MAPKAPK2, MAPKAPK3, MAP3K20, MAP4K1, MAP4K2, MAP4K3, MAP4K5 |

| Other Ser/Thr Kinases | BLK, GAK, LIMK1, NLK, PDIK1L, RIPK1, RPS6KA1, RPS6KA3, SIK2, SIK3, STK35, ULK1 |

Source: MedChemExpress, TargetMol[1][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are expected to be described within patent WO2022093742A1. Accessing the full patent documentation is necessary to obtain these methodologies. The anticipated protocols would include:

-

Chemical Synthesis: Step-by-step procedures for the organic synthesis of this compound, including reagents, reaction conditions, and purification methods.

-

Biological Assays: Methodologies for assessing the biological activity of this compound, which may include:

-

Biochemical assays: To determine the binding affinity of this compound to its target kinases and the E3 ligase.

-

Cell-based assays: To measure the degradation of target kinases in cell lines, such as Western blotting or quantitative mass spectrometry (proteomics).

-

Functional assays: To evaluate the downstream cellular effects of kinase degradation, such as cell proliferation, apoptosis, or signaling pathway modulation.

-

An illustrative experimental workflow for evaluating a PROTAC like this compound is presented below:

Quantitative Data

At present, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) for binding or DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for each targeted kinase by this compound are not publicly available in the summarized search results. This critical information is anticipated to be contained within the experimental section of patent WO2022093742A1.

Signaling Pathways

Given the extensive list of kinase targets, this compound is expected to modulate a multitude of cellular signaling pathways critical to cell growth, proliferation, survival, and stress responses. The degradation of key kinases such as those in the MAPK and CDK families suggests that this compound could impact pathways including:

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

Cell Cycle Control: Through the degradation of CDKs.

-

Apoptosis and Autophagy Pathways: Influenced by kinases like RIPK1 and ULK1.

A simplified representation of the potential impact of this compound on these pathways is shown below:

Conclusion

This compound is a promising multi-targeting kinase degrader with a broad therapeutic and research potential. While foundational information regarding its identity and target profile is available, a comprehensive understanding of its chemical structure, quantitative activity, and the precise experimental conditions for its use necessitates a detailed review of the primary patent literature, specifically WO2022093742A1. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the capabilities of this novel PROTAC molecule.

References

- 1. WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Nathanael S. Gray Inventions, Patents and Patent Applications - Justia Patents Search [patents.justia.com]

- 4. WO2023044482A1 - Erk5 degraders and uses thereof - Google Patents [patents.google.com]

Synthesis of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

The proposed synthesis is a multi-step process, likely involving the separate construction of the key heterocyclic precursors followed by their strategic coupling. This approach allows for modularity and the potential for diversification of the final product.

Core Synthetic Strategy

The overall synthetic plan can be dissected into three main stages:

-

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: Construction of the 4-amino-5-fluoro-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold.

-

Synthesis of the Benzimidazole (B57391) Moiety: Preparation of the 6-(4-methylpiperazin-1-yl)-1H-benzimidazole-2-carbaldehyde or a related reactive intermediate.

-

Coupling and Final Assembly: Condensation or cross-coupling of the two heterocyclic systems to yield the final target compound.

Stage 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of pyrazolopyrimidine derivatives often begins with a substituted pyrazole (B372694). The following is a representative experimental protocol.

Experimental Protocol: Synthesis of a 4-amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine intermediate

A common route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of aminopyrazoles with 1,3-dielectrophilic compounds like β-diketones.[1][2]

-

Step 1a: Synthesis of a Substituted Pyrazole. A suitably substituted hydrazine, in this case, (2,4,4-trimethylpentan-2-yl)hydrazine, is reacted with a functionalized acrylonitrile (B1666552) derivative, such as 2-fluoro-3-oxobutanenitrile, in a suitable solvent like ethanol (B145695). The reaction is typically carried out at reflux to promote the formation of the pyrazole ring.

-

Step 1b: Cyclization to form the Pyrazolo[3,4-d]pyrimidine. The resulting aminopyrazole is then reacted with a source for the pyrimidine (B1678525) ring, such as formamide (B127407) or a derivative, often in the presence of a catalyst and under elevated temperatures. This cyclization step forms the fused pyrazolopyrimidine system.

| Parameter | Value | Reference |

| Starting Materials | (2,4,4-trimethylpentan-2-yl)hydrazine, 2-fluoro-3-oxobutanenitrile, Formamide | General Pyrazole Synthesis |

| Solvent | Ethanol, DMF | [3] |

| Reaction Temperature | Reflux (78-153 °C) | [3] |

| Typical Yield | 60-85% | [4] |

| Purification | Recrystallization or Column Chromatography | Standard Practice |

Stage 2: Synthesis of the Benzimidazole Moiety

The formation of the benzimidazole ring is a well-established transformation in organic chemistry.

Experimental Protocol: Synthesis of 6-(4-methylpiperazin-1-yl)-1H-benzimidazole-2-carbaldehyde

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative.[5][6][7][8]

-

Step 2a: Synthesis of the Substituted o-Phenylenediamine. 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine is a key starting material. This can be prepared from a corresponding dinitroaniline precursor via reduction, for example, using catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (SnCl₂/HCl).

-

Step 2b: Benzimidazole Ring Formation. The substituted o-phenylenediamine is then condensed with a suitable two-carbon electrophile that can be converted to the 2-formyl group. A common method is the Phillips-Ladenburg synthesis, which utilizes a carboxylic acid (or its derivative) under acidic conditions and heat. For a 2-formylbenzimidazole, one might use a protected glyoxylic acid derivative followed by deprotection.

| Parameter | Value | Reference |

| Starting Materials | 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine, Glyoxylic acid derivative | [5][6] |

| Catalyst | Acid catalyst (e.g., HCl, p-TsOH) | [7] |

| Solvent | Ethanol, Acetic Acid | [6] |

| Reaction Temperature | Reflux | [5] |

| Typical Yield | 70-95% | [6] |

| Purification | Precipitation and washing, or Column Chromatography | Standard Practice |

Stage 3: Coupling and Final Assembly

The final step involves joining the two heterocyclic systems. A plausible approach is a condensation reaction between an amino group on the pyrazolopyrimidine and a formyl group on the benzimidazole, followed by an oxidative cyclization, or a direct C-C bond-forming cross-coupling reaction.

Experimental Protocol: Condensation and Cyclization

-

Step 3a: Condensation. The 4-amino group of the pyrazolo[3,4-d]pyrimidine core is reacted with the 2-formyl group of the benzimidazole moiety. This reaction forms a Schiff base (imine) intermediate. The reaction is typically carried out in a solvent like ethanol or toluene, with azeotropic removal of water to drive the equilibrium.

-

Step 3b: Oxidative Cyclization. The resulting imine can then undergo an intramolecular cyclization to form the final C-C bond between the two rings. This step often requires an oxidizing agent. However, for the target molecule, a more likely final step is the direct formation of the C-C bond between the pyrazole and benzimidazole rings if the pyrazole is substituted with a good leaving group (e.g., a halogen) and the benzimidazole is converted to an organometallic reagent (e.g., a boronic ester for a Suzuki coupling).

Given the structure, a direct condensation is less likely than a modern cross-coupling reaction. A more probable route would involve preparing a 3-halo-pyrazolo[3,4-d]pyrimidine and a 2-stannyl or 2-boronyl-benzimidazole for a Stille or Suzuki coupling, respectively.[9]

| Parameter | Value | Reference (for similar couplings) |

| Coupling Type | Suzuki or Stille Cross-Coupling | [9] |

| Reactants | 3-Iodo-pyrazolo[3,4-d]pyrimidine, 2-(Tributylstannyl)-benzimidazole | Hypothetical based on[9] |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | [9] |

| Solvent | Anhydrous Toluene or Dioxane | [9] |

| Reaction Temperature | 80-110 °C | [9] |

| Typical Yield | 40-70% | [9] |

| Purification | Column Chromatography | Standard Practice |

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed logical flow of the synthesis.

Caption: Proposed multi-stage synthetic workflow.

Caption: Logical flow from precursors to final product.

Concluding Remarks

The synthesis of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a challenging but feasible endeavor for a skilled synthetic organic chemist. The strategy outlined in this guide, which relies on the convergent synthesis of two key heterocyclic intermediates followed by a cross-coupling reaction, represents a robust and adaptable approach. Further optimization of reaction conditions and purification techniques would be necessary to achieve high yields and purity of the final compound. The characterization of all intermediates and the final product by standard analytical techniques (NMR, Mass Spectrometry, and Elemental Analysis) is critical to confirm the successful synthesis.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Development of DB1113, a Broad-Spectrum Kinase Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1113 is a potent, bifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the targeted degradation of a wide array of protein kinases through the ubiquitin-proteasome system. By hijacking the cellular machinery for protein disposal, this compound offers a powerful modality to eliminate kinases implicated in various pathologies, most notably cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on its quantitative kinase degradation profile and the experimental methodologies employed in its characterization.

Discovery and Synthesis

This compound was first disclosed in the patent application WO2022093742A1 as "Example 24"[1]. Its discovery is rooted in a broad, chemoproteomic approach to map the "degradable kinome," as detailed in the scientific publication "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan et al.[2][3][4]. This research sought to systematically explore kinase degradability by creating a library of PROTACs with diverse kinase-binding motifs.

The synthesis of this compound involves a multi-step process, the specifics of which are detailed in the aforementioned patent literature. The core strategy entails the covalent linkage of a promiscuous kinase inhibitor to a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN), via a flexible linker.

Mechanism of Action

As a PROTAC, this compound's mechanism of action is to facilitate the formation of a ternary complex between a target kinase and the E3 ubiquitin ligase Cereblon. This proximity induces the polyubiquitination of the kinase, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mode of action allows for the sustained depletion of target proteins with sub-stoichiometric concentrations of the degrader.

References

- 1. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labs.dana-farber.org [labs.dana-farber.org]

- 3. researchgate.net [researchgate.net]

- 4. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: DB1113 (Example 24), a Bifunctional Kinase Degrader

For Research, Scientific, and Drug Development Professionals

Abstract

DB1113, identified as "Example 24" in patent WO2022093742A1, is a bifunctional compound designed for targeted protein degradation of a wide array of kinases.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing proximity between a target kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome. This document provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, a summary of degraded kinases, and detailed experimental protocols for the assessment of its activity.

Introduction to this compound

This compound is a chemical probe designed to induce the degradation of multiple kinases, thereby serving as a tool for studying the roles of these kinases in cellular processes and for potential therapeutic development in diseases driven by aberrant kinase activity. It is a bifunctional molecule that links a ligand binding to a panel of kinases with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system to eliminate specific kinase targets.

Mechanism of Action

As a PROTAC, this compound's mechanism of action involves the formation of a ternary complex between the target kinase, this compound, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple kinase molecules.

Synthesis of this compound (Example 24)

The synthesis of this compound is described in patent WO2022093742A1 as Example 24.[1] The full chemical name is (2S,4R)-1-((S)-3,3-dimethyl-2-(5-(4-(5-((8-methyl-6-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-7-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)pyridin-2-yl)piperazin-1-yl)pentanamido)butanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.

Note: The detailed multi-step synthesis protocol is outlined within the patent document and involves the coupling of three key fragments: the kinase-binding moiety, the E3 ligase-binding moiety, and the linker. Due to the complexity and length of the full synthetic route, researchers are directed to the source patent for the complete, step-by-step procedure.

Target Kinase Degradation Profile

This compound has been shown to induce the degradation of a broad range of kinases across different families. The following table summarizes the kinases reported to be degraded by this compound.[1]

| Kinase Family | Degraded Kinases by this compound |

| Tyrosine Kinases | ABL1, ABL2, BLK, CSK, EPHA3, FER, PTK2B, TNK2 |

| CMGC Group | CDK11B, CDK4, MAPK14, MAPK7, MAPK8, MAPK9, NLK |

| AGC Group | RPS6KA1, RPS6KA3 |

| CAMK Group | LIMK1, MAP3K20, MAPKAPK2, MAPKAPK3, SIK2, SIK3 |

| Other | GAK, MAP4K1, MAP4K2, MAP4K3, MAP4K5, PDIK1L, RIPK1, STK35, ULK1 |

Experimental Protocols

The following are representative protocols based on the methodologies described in patent WO2022093742A1 for assessing the degradation of target kinases by this compound.[1]

Cellular Treatment for Degradation Analysis

This protocol outlines the general procedure for treating cultured cells with this compound prior to downstream analysis.

-

Cell Culture: Plate cells (e.g., MOLT-4, KELLY, HEK293T) in appropriate growth medium and culture until they reach a suitable confluency for treatment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

-

Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 5 hours or a time course from 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analyses.

Western Blot Analysis

Western blotting is used to visualize and semi-quantify the degradation of specific kinases.

-

Sample Preparation: Mix the quantified protein lysates with Laemmli sample buffer and heat to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the target kinase signal to the loading control to determine the extent of degradation.

Quantitative Proteomics Analysis (LC-MS/MS)

Global quantitative proteomics provides an unbiased, large-scale view of protein degradation across the kinome.

-

Sample Preparation:

-

Lyse cells treated with this compound or vehicle control as described in section 5.1.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if applicable.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

-

The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and corresponding proteins from the MS/MS spectra.

-

Quantify the relative abundance of each identified protein in the this compound-treated samples compared to the vehicle-treated controls.

-

Data is often represented as log2 fold change in protein abundance. A significant negative fold change indicates protein degradation. The results can be visualized using heatmaps and volcano plots.[1]

-

Summary and Future Directions

This compound is a potent and broadly acting kinase-degrading PROTAC. The data presented in patent WO2022093742A1 demonstrates its ability to induce the degradation of a diverse set of kinases, making it a valuable chemical tool for basic research and a potential starting point for the development of novel therapeutics. Further studies are warranted to elucidate the full therapeutic potential and safety profile of this compound and its analogs in various disease models. Researchers are encouraged to consult the source patent for exhaustive details on the synthesis and full quantitative proteomics data.

References

An In-depth Technical Guide to BNT113: An mRNA-based Immunotherapy for HPV16-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core patent information and scientific data related to BNT113, an investigational mRNA-based cancer vaccine developed by BioNTech. This document details the underlying technology, mechanism of action, available clinical trial data, and experimental protocols, assuming "DB1113" refers to the publicly documented BNT113.

Core Technology: mRNA-Lipoplex Platform

BNT113 is a therapeutic vaccine utilizing a lipid-complexed messenger RNA (mRNA) platform. The core of this technology is an unmodified, uridine-containing mRNA (uRNA) sequence that is optimized for high immunogenicity.[1] This mRNA is encapsulated within lipid nanoparticles to form an RNA-lipoplex (RNA-LPX). This formulation protects the mRNA from degradation by ribonucleases in the bloodstream and facilitates its delivery to and uptake by antigen-presenting cells (APCs), particularly dendritic cells (DCs), primarily in the spleen.[2]

The mRNA sequence in BNT113 encodes two specific viral oncoproteins: E6 and E7 of the human papillomavirus type 16 (HPV16).[2][3][4] These oncoproteins are constitutively expressed in HPV16-driven cancers and are crucial for the maintenance of the malignant phenotype, making them ideal tumor-associated antigens for a targeted immunotherapy.[2][4]

Mechanism of Action: Eliciting a Targeted T-Cell Response

Upon intravenous administration, the BNT113 lipoplex is taken up by APCs. Inside the cell, the mRNA is released into the cytoplasm and translated by the host cell's ribosomal machinery into the HPV16 E6 and E7 oncoproteins.[2] These newly synthesized viral proteins are then processed by the cell's proteasome and presented on the cell surface via Major Histocompatibility Complex (MHC) class I and class II molecules.[2]

This antigen presentation triggers the activation and clonal expansion of both CD8+ (cytotoxic) and CD4+ (helper) T-cells that are specific to the E6 and E7 antigens.[2] The resulting army of cytotoxic T-lymphocytes (CTLs) can then recognize and eliminate cancer cells that express the HPV16 E6 and E7 oncoproteins. The helper T-cells play a crucial role in orchestrating the overall anti-tumor immune response.

References

A Comprehensive Technical Guide to Homology Modeling of Small Molecule Binding: A Case Study with DB1113

This in-depth technical guide provides a comprehensive overview of the principles, protocols, and data interpretation involved in the homology modeling of small molecule binding, using the hypothetical molecule DB1113 as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Introduction to Homology Modeling in Drug Discovery

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein of interest (the "target") based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template").[1][2][3][4] This method is particularly valuable in drug discovery when the experimental structure of a target protein is unavailable.[2][5] By generating a reliable 3D model, researchers can investigate the binding of potential drug candidates, such as the hypothetical small molecule this compound, to the target protein at an atomic level. This facilitates the understanding of protein-ligand interactions, guides lead optimization, and aids in the rational design of new therapeutic agents.[1][2][5]

The fundamental principle underlying homology modeling is that proteins with similar sequences tend to adopt similar 3D structures.[3][4] The accuracy of a homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more reliable models.[6]

The Homology Modeling Workflow

The process of building a homology model and assessing its interaction with a ligand can be broken down into several key stages. The following diagram illustrates a typical workflow for the homology modeling of this compound binding.

Caption: A generalized workflow for homology modeling and ligand binding analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments and computational steps involved in the homology modeling of this compound binding.

3.1.1. Template Selection

The initial and most critical step in homology modeling is the selection of a suitable template structure.[3][7]

-

Protocol:

-

The amino acid sequence of the target protein is used as a query for a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB).[3]

-

Structures with the highest sequence identity (ideally >30%) and resolution are selected as potential templates.[6]

-

Factors such as the presence of bound ligands or cofactors in the template that are relevant to the target's function should also be considered.

-

3.1.2. Sequence Alignment

Accurate alignment of the target sequence with the template sequence is crucial for the quality of the final model.[3]

-

Protocol:

-

A multiple sequence alignment (MSA) is performed using tools like ClustalW or T-Coffee, including the target sequence and the sequences of the selected templates.

-

The alignment is manually inspected and adjusted to ensure that conserved residues and secondary structure elements are correctly aligned.

-

3.1.3. Model Building

This step involves generating the 3D coordinates of the target protein based on the template structure and the sequence alignment.

-

Protocol:

-

Software such as MODELLER, SWISS-MODEL, or Phyre2 can be used for automated model building.[8]

-

The program uses the aligned regions to copy the backbone coordinates from the template to the target.

-

Insertions and deletions (indels) in the alignment, which often correspond to loop regions, are modeled using loop modeling algorithms.[3][9]

-

3.1.4. Model Refinement

The initial model may contain steric clashes or unfavorable geometries that need to be corrected.

-

Protocol:

-

Energy minimization is performed using molecular mechanics force fields (e.g., AMBER, CHARMM) to relieve steric clashes and optimize bond lengths and angles.

-

Side-chain conformations are refined using rotamer libraries.[9]

-

3.1.5. Model Validation

The quality of the generated homology model must be thoroughly assessed before it is used for ligand binding studies.[3][7]

-

Protocol:

-

Stereochemical Quality: Tools like PROCHECK or MolProbity are used to evaluate the Ramachandran plot, bond lengths, and bond angles.

-

Structural Features: The model is compared to known protein structures using programs like ProSA-web or VERIFY3D to assess its overall fold and the compatibility of the sequence with the structure.

-

| Validation Metric | Acceptable Range | Tool |

| Ramachandran Plot (most favored regions) | > 90% | PROCHECK |

| ProSA-web Z-score | Within the range of native proteins of similar size | ProSA-web |

| VERIFY3D Score | > 80% of residues with a score > 0.2 | VERIFY3D |

Table 1: Key metrics for homology model validation.

Once a high-quality model of the target protein is obtained, the binding of the small molecule this compound can be investigated.

3.2.1. Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

-

Protocol:

-

A 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand is energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the atoms of the ligand.

-

3.2.2. Binding Site Prediction

The potential binding site for this compound on the target protein needs to be identified.

-

Protocol:

-

If the template structure has a bound ligand analogous to this compound, the corresponding pocket in the homology model can be used.

-

Alternatively, binding site prediction algorithms such as CASTp or SiteHound-web can be used to identify potential pockets based on the protein's surface geometry.

-

3.2.3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[10][11]

-

Protocol:

3.2.4. Pose Analysis and Scoring

The results of the docking simulation are a set of predicted binding poses, each with a corresponding score.

-

Protocol:

-

The predicted poses are ranked based on the scoring function of the docking program, which estimates the binding affinity.

-

The top-ranked poses are visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

| Docking Parameter | Typical Value | Software |

| Binding Affinity (ΔG) | < -6.0 kcal/mol | AutoDock Vina |

| RMSD from reference (if known) | < 2.0 Å | - |

Table 2: Common parameters evaluated in molecular docking.

Molecular dynamics (MD) simulations can be used to refine the docked complex and provide a more detailed understanding of the binding dynamics.[13][14]

Caption: A typical workflow for molecular dynamics simulation.

3.3.1. MD Simulation Setup

The protein-ligand complex is prepared for simulation.

-

Protocol:

-

The complex is placed in a periodic box of water molecules.

-

Ions are added to neutralize the system and mimic physiological salt concentration.

-

A force field (e.g., AMBER, GROMOS) is chosen for the protein, ligand, and solvent.

-

3.3.2. Production MD Simulation

The simulation is run for a sufficient length of time to observe the dynamics of the system.

-

Protocol:

-

The system is first minimized and then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at constant pressure (e.g., 1 atm).[15]

-

A production run of several nanoseconds to microseconds is performed.

-

3.3.3. Trajectory Analysis

The output of the MD simulation (the trajectory) is analyzed to understand the behavior of the protein-ligand complex.

-

Protocol:

-

Root Mean Square Deviation (RMSD): The stability of the protein and the ligand is assessed by calculating the RMSD over time.

-

Root Mean Square Fluctuation (RMSF): The flexibility of different regions of the protein is analyzed.

-

Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) between this compound and the protein is monitored throughout the simulation.

-

| MD Analysis Metric | Interpretation |

| Stable RMSD | The protein-ligand complex is structurally stable. |

| Low RMSF in binding site | The binding site residues are relatively rigid upon ligand binding. |

| Persistent H-bonds | Key hydrogen bonds are maintained throughout the simulation. |

Table 3: Metrics for analyzing molecular dynamics simulation trajectories.

3.3.4. Binding Free Energy Calculation

More advanced computational methods can be used to estimate the binding free energy of this compound to the target protein.

-

Protocol:

-

Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy.

-

Conclusion

Homology modeling, in conjunction with molecular docking and molecular dynamics simulations, provides a powerful computational framework for investigating the binding of small molecules like this compound to protein targets. By following the detailed protocols outlined in this guide, researchers can generate reliable 3D models, predict binding modes, and gain valuable insights into the molecular determinants of protein-ligand interactions, thereby accelerating the drug discovery process. It is crucial to remember that these are in silico methods, and experimental validation is ultimately required to confirm the computational predictions.[9]

References

- 1. [PDF] Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives | Semantic Scholar [semanticscholar.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. microbenotes.com [microbenotes.com]

- 4. Practical Guide to Homology Modeling - Proteopedia, life in 3D [proteopedia.org]

- 5. Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.bond.edu.au [pure.bond.edu.au]

- 7. Virtual Labs [pe-iitb.vlabs.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Ten quick tips for homology modeling of high-resolution protein 3D structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

In silico prediction of DB1113 targets

An in-depth analysis of scientific and clinical databases reveals no specific therapeutic agent or investigational drug with the identifier "DB1113." The search results indicate information on "BNT113," a cancer vaccine, and "BD111," a gene therapy agent, but no data exists for a compound designated this compound.

Consequently, a technical guide on the in silico prediction of targets for a non-existent or unidentifiable compound cannot be accurately generated. The methodologies for in silico target prediction are highly dependent on the chemical structure and known properties of a specific molecule. Without this foundational information for this compound, any attempt to create a guide would be purely hypothetical and lack the scientific rigor required by researchers, scientists, and drug development professionals.

To proceed with a detailed technical analysis as requested, clarification on the correct compound identifier is necessary. Once a valid drug or compound is identified, a comprehensive guide can be developed, including:

-

Data on Predicted Targets: Summarized in structured tables.

-

Detailed Experimental Protocols: For target validation.

-

Signaling Pathway and Workflow Diagrams: Visualized using Graphviz.

It is recommended that the user verify the compound identifier and provide the correct information to enable the generation of an accurate and in-depth technical guide.

Methodological & Application

Application Note: DB1113 Kinase Activity Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1][2][3] Dysregulation of kinase activity is frequently associated with various diseases, particularly cancer, making them important targets for drug discovery and development.[4][5][6] The DB1113 Kinase Assay Kit provides a sensitive and robust fluorescence-based method for measuring the activity of protein kinases and for screening potential kinase inhibitors. This assay is based on a homogenous, non-radioactive format, making it amenable to high-throughput screening (HTS).[2][7]

Assay Principle

The this compound Kinase Activity Assay utilizes a proprietary peptide substrate and a fluorescent reporter. In the absence of kinase activity, the fluorescent reporter is quenched. Upon phosphorylation of the peptide substrate by the target kinase, a conformational change occurs, leading to a significant increase in fluorescence intensity. The measured fluorescence is directly proportional to the kinase activity. This method allows for continuous and real-time measurement of kinase activity.[1]

Materials and Reagents

-

This compound Assay Buffer (5X)

-

This compound Peptide Substrate (100X)

-

This compound Fluorescent Reporter (100X)

-

ATP (10 mM)

-

Kinase of interest

-

Test compounds (for inhibitor screening)

-

White, opaque 384-well microplates

-

Plate reader with fluorescence detection capabilities

Experimental Protocols

Protocol 1: Kinase Activity Assay

This protocol is designed to determine the activity of a specific kinase.

-

Prepare 1X Assay Buffer: Dilute the 5X this compound Assay Buffer to 1X with deionized water.

-

Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 1X Assay Buffer, 1X this compound Peptide Substrate, and 1X this compound Fluorescent Reporter.

-

Prepare Kinase Dilutions: Prepare a serial dilution of the kinase in 1X Assay Buffer to determine the optimal concentration.

-

Add Kinase to Plate: Add 5 µL of each kinase dilution to the wells of a 384-well plate.

-

Add Kinase Reaction Mix: Add 10 µL of the Kinase Reaction Mix to each well.

-

Initiate Reaction: Add 5 µL of a 4X ATP solution (diluted in 1X Assay Buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for the specific kinase, if known.

-

Incubate: Incubate the plate at 30°C for 60 minutes.

-

Measure Fluorescence: Read the fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 520 nm).

Protocol 2: Kinase Inhibitor Screening

This protocol is for screening and characterizing kinase inhibitors.

-

Prepare Reagents: Prepare 1X Assay Buffer, Kinase Reaction Mix, and ATP solution as described in Protocol 1.

-

Prepare Compound Dilutions: Prepare a serial dilution of the test compounds in 1X Assay Buffer.

-

Add Compounds to Plate: Add 2.5 µL of each compound dilution to the wells of a 384-well plate. Include wells with vehicle control (e.g., DMSO) for 100% activity and wells without kinase for background control.

-

Add Kinase: Add 5 µL of the kinase at its EC80 concentration (determined from Protocol 1) to each well.

-

Add Kinase Reaction Mix: Add 10 µL of the Kinase Reaction Mix to each well.

-

Initiate Reaction: Add 2.5 µL of a 8X ATP solution to each well.

-

Incubate: Incubate the plate at 30°C for 60 minutes.

-

Measure Fluorescence: Read the fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Presentation

Table 1: Kinase Titration

| Kinase Concentration (nM) | Fluorescence Intensity (RFU) |

| 100 | 45,876 |

| 50 | 42,123 |

| 25 | 35,654 |

| 12.5 | 28,987 |

| 6.25 | 15,432 |

| 3.13 | 8,765 |

| 1.56 | 4,532 |

| 0 | 1,234 |

Table 2: IC50 Values for Known Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) |

| Staurosporine | Kinase A | 15.2 |

| Sunitinib | Kinase B | 25.8 |

| Dasatinib | Kinase C | 8.7 |

Visualizations

Caption: A representative signaling pathway illustrating the role of a target kinase.

Caption: The experimental workflow for the this compound Kinase Activity Assay.

References

- 1. Peptide-based fluorescent sensors of protein kinase activity: design and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent sensors of protein kinases: from basics to biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetically encoded fluorescent biosensors illuminate kinase signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of DB1113-Induced Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, enabling the selective elimination of disease-causing proteins. Small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, utilize the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs). This document provides a comprehensive guide for utilizing Western blot analysis to investigate the efficacy of a hypothetical small molecule degrader, DB1113, in inducing the degradation of its target protein. Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with a degrader.

Principle of this compound-Induced Protein Degradation

This compound is hypothesized to function as a molecular degrader, inducing the degradation of its target protein through the UPS. The general mechanism involves the formation of a ternary complex between the target protein, this compound, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2][3] The successful degradation of the target protein by this compound can be effectively monitored by measuring the decrease in its total protein levels.

Signaling Pathway of this compound-Mediated Protein Degradation

The following diagram illustrates the proposed signaling pathway for this compound-induced protein degradation.

Caption: this compound-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the sequential steps for performing a Western blot experiment to assess protein degradation induced by this compound.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting Western blot analysis to measure the degradation of a target protein following treatment with this compound.

Materials and Reagents

-

Cell Culture: A cell line expressing the target protein of interest.

-

This compound: Stock solution of known concentration.

-

Vehicle Control: Solvent used to dissolve this compound (e.g., DMSO).

-

Proteasome Inhibitor (Optional): e.g., MG132, Bortezomib.

-

Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.[4][5]

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

Laemmli Sample Buffer (4x or 2x)

-

SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target protein's molecular weight.

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Specific to the target protein.

-

Loading Control Antibody: e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin.

-

Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate

-

Phosphate-Buffered Saline (PBS)

Experimental Procedure

2.1. Cell Culture and Treatment

-

Seed the appropriate cell line in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treat the cells with various concentrations of this compound for different time points. Include a vehicle-treated control group.

-

(Optional) To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding this compound.

2.2. Sample Preparation

-

After treatment, wash the cells twice with ice-cold PBS.[1]

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[1][5][6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.[1]

2.3. SDS-PAGE and Protein Transfer

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5 minutes.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[1]

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

2.4. Immunoblotting

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

-

Wash the membrane three times for 5 minutes each with TBST.[7]

-

Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody for the loading control.

2.5. Detection and Analysis

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).[1]

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.[1]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound and treatment durations.

| Treatment Group | Concentration (µM) | Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |

| Vehicle Control | 0 | 24 | 1.00 | 0% |

| This compound | 0.1 | 24 | 0.75 | 25% |

| This compound | 1 | 24 | 0.40 | 60% |

| This compound | 10 | 24 | 0.15 | 85% |

| This compound | 1 | 6 | 0.80 | 20% |

| This compound | 1 | 12 | 0.60 | 40% |

| This compound | 1 | 48 | 0.25 | 75% |

| This compound + MG132 | 1 + 10 | 24 | 0.95 | 5% |

Troubleshooting

-

No or Weak Signal: Increase the amount of protein loaded, use a more sensitive detection reagent, or optimize antibody concentrations.

-

High Background: Ensure adequate blocking and washing steps.

-

Non-specific Bands: Use a more specific primary antibody or optimize antibody dilution.

-

Inconsistent Loading: Carefully perform protein quantification and loading. Always normalize to a reliable loading control.

Conclusion

Western blot analysis is a crucial technique for the initial characterization and validation of small molecule degraders like this compound. The protocols and guidelines presented here provide a robust framework for assessing the dose- and time-dependent degradation of a target protein, as well as for confirming the mechanism of action through the use of proteasome inhibitors. Careful execution of these experiments will yield reliable and quantifiable data essential for the advancement of targeted protein degradation research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. 2bscientific.com [2bscientific.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Unable to Identify Compound DB1113

Initial searches for the compound "DB1113" have not yielded any relevant information regarding a chemical or biological agent. The identifier is associated with non-scientific items, including automotive brake pads and agricultural equipment.

This lack of identification prevents the creation of the requested Application Notes and Protocols, as no data on sensitive cell lines, mechanism of action, or experimental procedures associated with a compound named "this compound" could be found in publicly available resources.

To fulfill the user's request, a correct and recognized identifier for the compound of interest is required. This could include:

-

A common or trade name.

-

A CAS (Chemical Abstracts Service) number.

-

A PubChem CID (Compound ID).

-

A specific company or research group internal identifier that has been published.

Without a valid identifier, it is not possible to proceed with gathering the necessary data to generate the detailed scientific documentation requested. We recommend verifying the compound's name or identifier and providing the correct information to enable a comprehensive and accurate response.

Application Notes and Protocols for In Vivo Studies with DB1113

For Research Use Only. Not for use in diagnostic procedures.

Abstract

DB1113 is a bifunctional compound designed for targeted protein degradation of a broad spectrum of kinases. Its unique mechanism of action offers a powerful tool for studying the roles of these kinases in various biological processes and disease models. These application notes provide a comprehensive overview of the signaling pathways involving key kinases targeted by this compound and offer general protocols for conducting in vivo studies in murine models. It is critical to note that specific in vivo dosage, pharmacokinetic, and toxicology data for this compound are not publicly available at this time. Therefore, the provided protocols are general guidelines and must be adapted and optimized by the end-user through careful dose-finding and tolerability studies.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of specific kinase proteins. It functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the kinase, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional kinase inhibitors that only block the enzyme's activity.

Targeted Kinases and Signaling Pathways

This compound has been shown to degrade a wide range of kinases, including but not limited to LIMK1, ABL1, CDK4, and MAPK14. Understanding the signaling pathways in which these kinases operate is crucial for designing and interpreting in vivo studies.

LIMK1 Signaling Pathway

LIM kinase 1 (LIMK1) is a key regulator of actin dynamics. It phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][2] This leads to the stabilization of actin filaments, impacting cell motility, morphology, and division.[1][3] The activity of LIMK1 is regulated by the Rho family of small GTPases through PAK and ROCK kinases.[1][2]

ABL1 Signaling Pathway

Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response.[4][5] In chronic myeloid leukemia (CML), the t(9;22) chromosomal translocation results in the BCR-ABL1 fusion protein, a constitutively active kinase that drives oncogenesis by activating several downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[6][7]

CDK4 Signaling Pathway

Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle. In response to mitogenic signals, CDK4 associates with cyclin D to form an active complex that phosphorylates the retinoblastoma protein (RB1).[8][9][10] Phosphorylation of RB1 leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for the G1/S phase transition.[8][11]

MAPK14 (p38α) Signaling Pathway

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a member of the MAPK family that is activated by environmental stresses and pro-inflammatory cytokines.[12][13] The p38 MAPK pathway involves a cascade of kinases (MAPKKKs and MAPKKs) that ultimately leads to the dual phosphorylation and activation of p38.[12] Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, to regulate processes such as inflammation, apoptosis, and cell differentiation.[14][15]

In Vivo Experimental Protocols

Disclaimer: The following protocols are general guidelines for the in vivo use of a novel kinase degrader like this compound. It is imperative for researchers to perform their own dose-range finding and tolerability studies to determine the optimal dose and schedule for their specific animal model and experimental endpoint.

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. As this compound is likely a hydrophobic molecule, a multi-component vehicle system is often required.

Table 1: Suggested Vehicle Formulations for Oral Gavage

| Component | Concentration Range | Purpose |

| DMSO | 2-10% | Primary solvent |

| PEG300 or PEG400 | 30-40% | Co-solvent |

| Tween-80 or Cremophor EL | 5-10% | Surfactant/Emulsifier |

| Saline or PBS | q.s. to 100% | Diluent |

| Corn Oil | 90-98% (with 2-10% DMSO) | Alternative lipid-based vehicle |

Protocol for Vehicle Preparation (Aqueous-based):

-

Dissolve the required amount of this compound in DMSO.

-

Add PEG300/400 and mix thoroughly.

-

Add Tween-80 and mix until a clear solution or fine emulsion is formed.

-

Add saline or PBS to the final volume and mix well.

-

It is recommended to prepare the formulation fresh daily.

Administration Routes

The route of administration will depend on the experimental design and the desired pharmacokinetic profile.

Table 2: Common Administration Routes in Mice

| Route | Typical Volume | Needle Gauge | Notes |

| Oral Gavage (P.O.) | 5-10 mL/kg | 20-22 G | Mimics clinical route for many oral drugs. |

| Intraperitoneal (I.P.) | 10-20 mL/kg | 25-27 G | Rapid absorption into the systemic circulation. |

| Intravenous (I.V.) | 5-10 mL/kg | 27-30 G | 100% bioavailability, rapid distribution. |

General Workflow for In Vivo Studies

A tiered approach is recommended when working with a new compound like this compound.

Tolerability and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Protocol:

-

Use a small cohort of healthy mice (e.g., n=3-5 per group).

-

Administer single escalating doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) for 7-14 days.

-

The MTD is typically defined as the highest dose that does not cause irreversible morbidity or greater than 15-20% body weight loss.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

-

Administer a single dose of this compound (at a well-tolerated dose) to a cohort of mice.

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

-

Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Representative Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the concentration-time curve |

| t1/2 | Elimination half-life |

| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation |

In Vivo Efficacy Study (General Protocol for a Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Protocol:

-

Implant tumor cells subcutaneously into immunocompromised mice.

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (vehicle control, this compound at one or more doses).

-

Administer this compound according to a predetermined schedule (e.g., once daily, five days a week) via the chosen route.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm degradation of target kinases).

Summary and Conclusion

This compound is a promising research tool for investigating the roles of multiple kinases through their targeted degradation. While specific in vivo data for this compound is currently lacking, the information and general protocols provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies. Careful planning, starting with tolerability and pharmacokinetic assessments, is crucial for the successful and ethical use of this novel compound in animal models. Researchers are strongly encouraged to consult relevant institutional guidelines and animal care and use committees before initiating any in vivo experiments.

References

- 1. Lim kinase - Wikipedia [en.wikipedia.org]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. ABL1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. ABL (gene) - Wikipedia [en.wikipedia.org]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]